![molecular formula C22H23ClN6O2 B10928896 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928896.png)
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the chloro and ethyl groups on the pyrazole ring can be done using chlorinating agents and alkyl halides.
Coupling reactions: The pyrazole derivative can be coupled with a methoxyphenyl group using palladium-catalyzed cross-coupling reactions.
Formation of the pyrazolopyridine core: Cyclization reactions involving the pyrazole and pyridine precursors under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amines, alcohols.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- **N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID
Uniqueness
The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H23ClN6O2 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-5-28-19(18(23)11-25-28)12-24-22(30)17-10-13(2)26-21-20(17)14(3)27-29(21)15-6-8-16(31-4)9-7-15/h6-11H,5,12H2,1-4H3,(H,24,30) |
InChI Key |
UACVTGQDTSDCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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